ZM323881

概要

説明

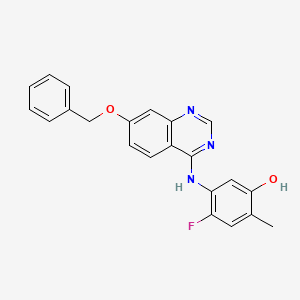

ZM323881は、血管内皮増殖因子受容体2(VEGFR2)の強力かつ選択的な阻害剤です。 これは、血小板由来増殖因子受容体β、線維芽細胞増殖因子受容体1、上皮増殖因子受容体、erbB2などの他の受容体型チロシンキナーゼと比較して、その活性を大幅に制限することにより、例外的な選択性を示すアニリノキナゾリン化合物です 。この化合物は、主に血管新生や関連するプロセスを研究するための科学研究で使用されています。

準備方法

合成経路と反応条件: ZM323881は、キナゾリンコアの形成、それに続くさまざまな置換基の導入を含む多段階プロセスによって合成されます。重要なステップには以下が含まれます。

- 環化反応によるキナゾリンコアの形成。

- 求核置換によるアニリノ基の導入。

- 求電子性芳香族置換反応によるベンジルオキシおよびフルオロ置換基の添加。

工業生産方法: this compoundの工業生産には、高収率と純度を確保するために合成経路を最適化することが含まれます。これには以下が含まれます。

- 高純度の出発原料と試薬を使用すること。

- 再結晶やクロマトグラフィーなどの効率的な精製技術を採用すること。

- 一貫性と再現性を確保するための厳格な品質管理を実施すること。

化学反応の分析

反応の種類: ZM323881は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応するキナゾリンN-オキシドを形成することができます。

還元: 還元反応は、キナゾリンコアまたは置換基を修飾するために使用できます。

置換: 求核置換反応と求電子置換反応は、キナゾリン環に置換基を導入または修飾するために一般的です。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。

置換: ハロゲン化剤(例:臭素)や求核剤(例:アミン)などの試薬。

主な生成物:

- 酸化反応からのキナゾリンN-オキシド。

- 還元反応からの還元されたキナゾリン誘導体。

- 置換反応からの置換されたキナゾリン化合物。

4. 科学研究への応用

This compoundは、VEGFR2に対する強力な阻害効果があるため、科学研究で広く使用されています。その用途には以下が含まれます。

化学: VEGFR2阻害剤の構造活性相関を研究し、新しい治療薬を開発すること。

生物学: 血管新生と血管生物学におけるVEGFR2の役割を調査すること。

医学: 腫瘍血管新生を阻害することによる、がん治療における潜在的な治療用途を探索すること。

産業: VEGFR2関連経路を標的とした新しい薬物や治療戦略を開発すること。

科学的研究の応用

In Vitro Applications

Endothelial Cell Proliferation:

- ZM323881 effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM . This has been demonstrated using various endothelial cell lines, including human umbilical vein endothelial cells (HUVECs).

Barrier Function Studies:

- Research indicates that this compound can prevent VEGF-A-induced disturbances in endothelial barrier integrity. For instance, pre-treatment with this compound has been shown to maintain tight junction protein expression (e.g., claudin-1) in response to VEGF-A stimulation .

In Vivo Applications

Microvascular Permeability:

- In vivo studies have demonstrated that this compound reversibly abolishes VEGF-A-mediated increases in vascular permeability in perfused mesenteric microvessels . This suggests its potential application in conditions characterized by excessive vascular leakage, such as cancer and inflammatory diseases.

Angiogenesis Models:

- This compound has been utilized in various animal models to study its effects on angiogenesis. For example, its administration has been linked to reduced angiogenic responses in models of tumor growth and metastasis, indicating its potential as an anti-cancer therapeutic agent .

Table 1: Summary of Experimental Findings Using this compound

Therapeutic Implications

Given its potent inhibition of VEGFR-2, this compound holds promise for therapeutic applications in several pathological conditions:

- Cancer Therapy: By inhibiting tumor-induced angiogenesis, this compound may reduce tumor growth and metastasis.

- Ocular Diseases: Conditions such as diabetic retinopathy and age-related macular degeneration could benefit from the anti-angiogenic properties of this compound.

- Inflammatory Disorders: As excessive vascular permeability contributes to inflammation, this compound may mitigate symptoms in diseases like rheumatoid arthritis.

作用機序

ZM323881は、VEGFR2のチロシンキナーゼ活性を選択的に阻害することによりその効果を発揮します。 この阻害は、VEGFR2のリン酸化と、細胞外シグナル調節キナーゼ(ERK)経路などの下流シグナル伝達経路のその後の活性化を防ぎます 。これらの経路を遮断することにより、this compoundは、内皮細胞の増殖、遊走、および血管新生を効果的に阻害します。

類似化合物:

スニチニブ: 複数の受容体型チロシンキナーゼに対するより幅広い活性を有する別のVEGFR2阻害剤。

ソラフェニブ: VEGFR2と、RAFキナーゼなどの他のキナーゼを阻害します。

パゾパニブ: VEGFR2に選択的ですが、血小板由来増殖因子受容体やc-Kitなどの他のキナーゼも標的としています。

This compoundの独自性: this compoundは、他の受容体型チロシンキナーゼと比較して、VEGFR2に対する高い選択性を持つため、ユニークです。 この選択性により、他のキナーゼにオフターゲット効果を与えることなく、VEGFR2特異的な経路を研究するための貴重なツールとなります .

類似化合物との比較

Sunitinib: Another VEGFR2 inhibitor with broader activity against multiple receptor tyrosine kinases.

Sorafenib: Inhibits VEGFR2 along with other kinases such as RAF kinase.

Pazopanib: Selective for VEGFR2 but also targets other kinases like platelet-derived growth factor receptor and c-Kit.

Uniqueness of ZM323881: this compound is unique due to its high selectivity for VEGFR2 compared to other receptor tyrosine kinases. This selectivity makes it a valuable tool for studying VEGFR2-specific pathways without off-target effects on other kinases .

生物活性

ZM323881 is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and vascular permeability. This article explores the biological activity of this compound, including its mechanism of action, effects on cell proliferation, and implications for various pathological conditions.

- Chemical Name : 5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride

- Purity : ≥99%

- Molecular Weight : 344.84 g/mol

This compound selectively inhibits VEGFR-2 with an IC50 value of approximately 2 nM, demonstrating a significant preference over VEGFR-1 (IC50 > 50 μM) and other receptor tyrosine kinases such as PDGFRβ, FGFR1, EGFR, and erbB2 . By inhibiting VEGFR-2, this compound disrupts the signaling cascade initiated by vascular endothelial growth factor (VEGF), which is crucial for angiogenesis and increased microvascular permeability.

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Case Studies and Research Findings

-

Thyroid Cancer Study :

A study on follicular thyroid cancer (FTC133 cells) demonstrated that this compound inhibited VEGF-induced ID3 expression, which is KDR-dependent. This suggests that this compound can modulate gene expression related to cell proliferation in cancer cells . -

Microvascular Permeability :

Research indicated that this compound effectively inhibited VEGF-A-induced increases in vascular permeability in vivo, showcasing its potential therapeutic application in conditions characterized by excessive angiogenesis, such as cancer and diabetic complications . -

Ovarian Cancer Model :

In a study involving human epithelial ovarian cancer cells, short-term inhibition of VEGFR-2 using this compound resulted in significant alterations in tumor behavior, indicating its potential as a therapeutic agent in managing ovarian cancer .

Implications for Therapeutic Applications

Given its potent inhibition of VEGFR-2, this compound shows promise as a therapeutic agent in diseases characterized by abnormal angiogenesis, such as:

- Cancer : Inhibiting tumor growth by blocking blood supply.

- Diabetic Retinopathy : Reducing abnormal blood vessel formation.

- Arthritis : Mitigating inflammation through reduced vascular permeability.

特性

IUPAC Name |

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBNDZZLJRYRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587879 | |

| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193001-14-8 | |

| Record name | 5-{[7-(Benzyloxy)quinazolin-4-yl]amino}-4-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。